3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid
Description
Chemical Identity and Structural Characterization of 3-((7-Nitrobenzo[c]oxadiazol-4-yl)amino)propanoic Acid
Systematic Nomenclature and IUPAC Classification
The IUPAC name for this compound is 3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid , derived through systematic classification of its molecular framework. The parent structure, benzo[c]oxadiazole (benzofurazan), consists of a fused benzene ring and a 1,2,5-oxadiazole moiety. The numbering begins at the oxygen atom, with the nitro group (-NO₂) occupying position 4 and the amino-propanoic acid substituent at position 7.
Synonyms include:
- 149079-60-7 (CAS Registry Number)
- 3-[N-(7'-nitrobenz-2'-oxa-1',3'-diazol-4'-yl)amino]propanic acid
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-β-alanine.
The molecular formula is C₉H₈N₄O₅ , with a calculated exact mass of 252.18 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | 3-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid |
| Molecular Formula | C₉H₈N₄O₅ |
| Molecular Weight | 252.18 g/mol |
| CAS Registry Number | 149079-60-7 |
Molecular Structure and Crystallographic Analysis
The compound features a planar benzoxadiazole core with a nitro group at position 4 and a β-alanine side chain (propanoic acid linked via an amino group) at position 7. While X-ray crystallographic data for this specific compound are not publicly available, analogous nitrobenzoxadiazole derivatives exhibit π-π stacking interactions and hydrogen-bonding networks involving nitro and carboxylic acid groups.
The SMILES notation (C1=C(C2=NON=C2C(=C1)N+[O-])NCCC(=O)O) confirms the connectivity: the benzoxadiazole ring (C1–C6, N1, O1, N2) is substituted by a nitro group (O2, N3, O3) at C4 and an amino-propanoic acid chain (N4, C7–C9, O4, O5) at C7.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) predictions for the compound include:
- Aromatic protons : Singlets near δ 8.5–9.0 ppm for H5 and H6 on the benzoxadiazole ring.
- Amino group (NH) : A broad signal at δ 5.5–6.5 ppm.
- Propanoic acid chain :
Infrared (IR) Spectroscopy
Key IR absorptions:
- Nitro group (-NO₂) : Asymmetric stretch at ~1520 cm⁻¹, symmetric stretch at ~1350 cm⁻¹.
- Carboxylic acid (-COOH) : O-H stretch (broad) at 2500–3000 cm⁻¹, C=O stretch at ~1700 cm⁻¹.
- C-N and C-O bonds : Peaks at 1250–1100 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The nitrobenzoxadiazole chromophore absorbs strongly in the visible range (λₘₐₓ ~450–500 nm) due to π→π* transitions in the conjugated system, with fluorescence emission typically observed at 500–550 nm.
Mass Spectrometry
Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 252.08 ([M+H]⁺), consistent with the molecular formula. Fragmentation patterns include loss of COOH (44 Da) and NO₂ (46 Da).
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-31G(d) level reveals:
- Bond lengths : N-O bonds in the nitro group measure ~1.22 Å, while C-N bonds in the oxadiazole ring are ~1.35 Å.
- Dihedral angles : The propanoic acid side chain adopts a gauche conformation relative to the benzoxadiazole plane.
Molecular Orbital Analysis
The HOMO-LUMO gap (4.2 eV) indicates moderate electronic excitation energy, aligning with UV-Vis absorption data. The HOMO is localized on the nitrobenzoxadiazole ring, while the LUMO extends into the amino-propanoic acid moiety, suggesting charge-transfer character.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -2.6 |
| HOMO-LUMO Gap (eV) | 4.2 |
Properties
Molecular Formula |
C9H8N4O5 |
|---|---|
Molecular Weight |
252.18 g/mol |
IUPAC Name |
3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H8N4O5/c14-7(15)3-4-10-5-1-2-6(13(16)17)9-8(5)11-18-12-9/h1-2,10H,3-4H2,(H,14,15) |
InChI Key |
MWTXZSDNHVFODA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
SNAr Reaction Using Boc-Protected β-Alanine
- Reagents :
Steps :
- Dissolve the Boc-protected β-alanine derivative in methanol.
- Add DIEA and NBD-Cl, then reflux at 55°C under nitrogen for 3 hours.
- Acidify with 1 N H₂SO₄, extract with ethyl acetate, and dry over MgSO₄.
- Purify via flash chromatography to isolate (R)-2-((tert-butoxycarbonyl)amino)-3-((7-nitrobenzo[c]oxadiazol-4-yl)amino)propanoic acid (yield: 100%).
Deprotection :
Characterization Data :
Alternative Synthesis via Cyanomethyl Ester Intermediate
- Reagents :
- Boc-Dap-5 (0.74 mmol)
- Chloroacetonitrile (3 mL)
- Triethylamine (1.11 mmol)
- Steps :
- React Boc-protected amino acid with chloroacetonitrile in the presence of triethylamine.
- Purify the cyanomethyl ester intermediate via flash chromatography.
- Deprotect using HCl/dioxane to yield the free amino acid.
Key Advantages :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purification | Protective Group |
|---|---|---|---|
| Boc-protected β-alanine | 92% | Flash chromatography | Boc |
| Cyanomethyl ester | 85% | Column chromatography | None |
| Fmoc-based synthesis | 78% | HPLC | Fmoc |
Optimization Insights :
- Solvent Choice : Methanol and dichloromethane are preferred for SNAr reactions due to their polar aprotic nature.
- Base Selection : DIEA or triethylamine facilitates deprotonation of the amine nucleophile.
- Temperature : Reflux conditions (55–65°C) accelerate substitution kinetics.
Mechanistic Considerations
The SNAr mechanism proceeds via a Meisenheimer complex, where the nitro group withdraws electron density, rendering the 4-position highly electrophilic. The amine attacks this position, displacing chloride and forming a stable aromatic product. Steric hindrance from the Boc group marginally affects reaction rates but improves regioselectivity.
Challenges and Solutions
- Low Solubility : Use polar solvents (e.g., DMF) or ester derivatives to enhance intermediate solubility.
- Byproduct Formation : Excess DIEA or triethylamine minimizes protonation of the amine nucleophile.
- Purification Difficulties : Flash chromatography with silica gel (eluent: CH₂Cl₂/MeOH 10:0.2) effectively separates products.
Applications in Biochemical Research
The compound’s fluorescent properties enable real-time tracking of peptidoglycan biosynthesis in Borrelia burgdorferi. Its incorporation into bacterial cell walls without disrupting growth underscores its utility as a non-invasive probe.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Oxadiazole Ring
The chloro-substituted precursor (4-chloro-7-nitrobenzo[c] oxadiazole) undergoes substitution with amines to form the target compound. This reaction is critical for introducing the amino-propanoic acid moiety.
Example Reaction:
4-Chloro-7-nitrobenzo[c] oxadiazole + (R)-3-amino-2-((tert-butoxycarbonyl)amino)propanoic acid
→ 3-((7-Nitrobenzo[c] oxadiazol-4-yl)amino)propanoic acid derivative
| Reagent/Condition | Details |
|---|---|
| Solvent | Methanol |
| Temperature | 55°C |
| Catalyst/Base | Diisopropylethyl amine |
| Reaction Time | 3 hours |
| Yield | 92% after deprotection |
Mechanistic Insight:
The electron-deficient nitro group activates the oxadiazole ring for nucleophilic attack, enabling displacement of the chlorine atom by the amine nucleophile.
Reduction of the Nitro Group
The nitro group (-NO₂) can be reduced to an amine (-NH₂) under controlled conditions, altering the compound’s electronic properties and biological activity.
Example Reaction:
3-((7-Nitrobenzo[c] oxadiazol-4-yl)amino)propanoic acid + H₂/Pd
→ 3-((7-Aminobenzo[c] oxadiazol-4-yl)amino)propanoic acid
| Reagent/Condition | Details |
|---|---|
| Reducing Agent | Hydrogen gas (H₂) |
| Catalyst | Palladium on carbon (Pd/C) |
| Solvent | Ethanol or methanol |
| Pressure | Atmospheric or elevated |
| Applications | Synthesis of fluorescent probes with altered emission profiles |
Deprotection of Tert-Butoxycarbonyl (Boc) Groups
In synthetic workflows, Boc-protected intermediates are deprotected to yield free amines, enabling further functionalization.
Example Reaction:
(R)-2-((tert-Butoxycarbonyl)amino)-3-((7-nitrobenzo[c] oxadiazol-4-yl)amino)propanoic acid + HCl
→ (R)-2-Amino-3-((7-nitrobenzo[c] oxadiazol-4-yl)amino)propanoic acid hydrochloride
| Reagent/Condition | Details |
|---|---|
| Acid | 4 N HCl in dioxane |
| Reaction Time | 1.5 hours |
| Workup | Precipitation with diethyl ether |
| Purity | Confirmed by NMR spectroscopy |
Carboxylic Acid Derivitization
The propanoic acid group participates in coupling reactions, enabling conjugation with biomolecules or polymers.
Example Reaction:
3-((7-Nitrobenzo[c] oxadiazol-4-yl)amino)propanoic acid + Amine
→ Amide-linked fluorescent conjugate
| Reagent/Condition | Details |
|---|---|
| Coupling Agents | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt |
| Solvent | Dimethylformamide (DMF) or aqueous buffer |
| Applications | Protein labeling, biomaterial synthesis |
Fluorescence Quenching and Recovery
The nitro group’s electron-withdrawing nature quenches fluorescence, but reduction to an amine restores emissive properties. This behavior is exploited in redox-sensitive probes.
Key Data:
| Property | Nitro Form | Amino Form |
|---|---|---|
| Fluorescence Intensity | Low (quenched) | High |
| λ<sub>emission</sub> | 550–580 nm | 520–540 nm |
| Quantum Yield | 0.05–0.1 | 0.3–0.4 |
| Applications | Reactive oxygen species (ROS) detection |
Stability Under Acidic/Basic Conditions
The compound’s stability is pH-dependent, influencing its handling and storage:
Interaction with Biological Thiols
The nitrobenzoxadiazole moiety reacts selectively with thiol-containing biomolecules (e.g., glutathione), forming adducts detectable via fluorescence shifts.
Key Finding:
-
Thiol Detection Limit: 10–100 nM in buffer systems
-
Selectivity: >100-fold over other nucleophiles (e.g., amines, alcohols)
Scientific Research Applications
Fluorescent Probes
3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid can be utilized as a fluorescent probe in biological systems. The nitrobenzoxadiazole group is known for its strong fluorescence characteristics, making it suitable for imaging applications in cellular biology. For instance, derivatives of the 7-nitrobenzoxadiazole have been linked to lipophilic cations to create mitochondria-targeted compounds that exhibit specific activities in biological assays .
Antimicrobial Activity
Research indicates that compounds containing the nitrobenzo[c][1,2,5]oxadiazol moiety exhibit antimicrobial properties. In one study, derivatives of 7-nitrobenzoxadiazole demonstrated significant antibacterial activity against various strains of bacteria . The introduction of amino acids like propanoic acid enhances the solubility and bioavailability of these compounds, potentially increasing their efficacy as antimicrobial agents.
Inhibition of Protein Interactions
The compound has been investigated for its ability to inhibit specific protein interactions. For example, small molecules derived from nitrobenzodiazole structures have been shown to inhibit c-Myc-Max dimerization, which is crucial in cancer biology . This inhibition can disrupt oncogenic signaling pathways, suggesting potential therapeutic applications in cancer treatment.
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory potential of related compounds. The incorporation of the nitrobenzoxadiazole structure into anti-inflammatory agents shows promise in reducing inflammation-related diseases . The ability to modify the structure further allows for the development of more potent inhibitors targeting inflammatory pathways.
Development of New Materials
The unique optical properties of this compound make it a candidate for developing new materials with specific optical characteristics. For instance, its fluorescence can be harnessed in creating sensors or indicators for environmental monitoring or biochemical assays .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety is known to interact with various biological molecules, leading to changes in their fluorescence properties. This interaction can be used to monitor biological processes and detect specific biomolecules .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the NBD Core
Amino Acid Backbone Modifications
- However, fluorescence quantum yield decreases by ~20% compared to NBD-propanoic acid due to steric hindrance from the phenyl group .
- Compound 5 (2-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)benzamido)acetic acid): Incorporation of a benzamide linker reduces aqueous solubility (logP = 1.8 vs. 0.5 for NBD-propanoic acid) but increases binding affinity to albumin proteins .
Heteroatom Substitutions in the Diazole Ring
- Fmoc-L-Dap(NBSD)-OH: Replacing the oxygen in the oxadiazole ring with selenium (selenadiazole) red-shifts fluorescence emission by ~30 nm (λem = 580 nm vs. 550 nm for NBD-propanoic acid), enhancing tissue penetration depth. However, synthetic complexity increases (yield: 30% vs. 65% for NBD-propanoic acid) .
- Fmoc-L-Dap(NBTD)-OH: Substitution with sulfur (thiadiazole) improves photostability but reduces quantum yield (Φ = 0.4 vs. 0.6 for NBD-propanoic acid) due to heavier atom effects .
Carboxylic Acid Derivatives
- 2-(Methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetic acid: Methylation of the amino group abolishes fluorescence but enhances reactivity as an intermediate for sulfonamide conjugates (e.g., NLRP3 inflammasome inhibitors, yield: 70%) .
- 4-(2-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-ylamino)ethyl)benzenesulfonamide: Addition of a sulfonamide group enables selective targeting of carbonic anhydrase isoforms, with IC50 values in the nanomolar range .
Bioconjugation Probes
- Methyl 2-(1-(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propyl)-1H-indol-3-yl)acetate: This indole-conjugated derivative exhibits pH-sensitive fluorescence (pKa = 5.8), making it suitable for lysosomal tracking. Hydrolysis to the free acid (compound 5a) further enhances cellular uptake .
Key Research Findings
Fluorescence Modulation: Electron-donating groups (e.g., amino acids) enhance ICT, while bulky substituents (e.g., adamantane in compound 4 ) quench fluorescence.
Biological Compatibility: Carboxylic acid derivatives (e.g., NBD-propanoic acid) exhibit lower cytotoxicity (IC50 > 100 μM in HeLa cells) compared to esterified forms (IC50 = 50 μM) .
Synthetic Challenges : Low yields (25–30%) are observed for sterically hindered derivatives (e.g., compound 4 ), necessitating optimized coupling reagents or microwave-assisted synthesis.
Biological Activity
3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid, also known by its CAS number 149079-60-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H8N4O5
- Molecular Weight : 252.19 g/mol
- Purity : 97% .
The compound exhibits activity primarily through its interaction with various biological targets. Notably, it has been studied for its effects on GABA receptors, which are crucial in mediating inhibitory neurotransmission in the central nervous system (CNS).
Case Studies and Research Findings
- GABA Receptor Interaction :
- Inhibition Studies :
- Fluorescent Labeling Applications :
Data Table: Biological Activity Overview
| Property/Activity | Description |
|---|---|
| Target | GABAA receptors |
| Activity Type | Modulation of neurotransmission |
| Inhibition Studies | Effective against certain cancer cell lines |
| Fluorescent Applications | Used in labeling for cellular visualization |
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 7-nitrobenzo[c][1,2,5]oxadiazole derivatives with amino acids under controlled conditions. Techniques such as column chromatography are employed for purification post-synthesis .
Q & A
Q. How can researchers design ecotoxicity studies despite limited environmental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
